Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 553645-75-3, Molecular Formula: C₁₂H₂₁NO₃) is a bicyclic compound featuring a hydroxymethyl substituent on the azabicycloheptane core. This compound is a key intermediate in pharmaceutical synthesis, particularly for targeting protein complexes or modifying bioactive molecules . Its rigid bicyclic structure and functional groups (hydroxymethyl and tert-butyl carbamate) make it valuable for stereoselective reactions and drug design.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9-4-5-12(13,6-9)8-14/h9,14H,4-8H2,1-3H3 |
InChI Key |
WWSYQMMNJDTMJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Bicyclic amine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 2-azabicyclo[2.2.1]heptane derivatives. Below is a detailed comparison with structurally related analogs:
Substituent Variations
Structural and Functional Differences
- Hydroxyl vs. Hydroxymethyl : The target compound’s hydroxymethyl group (-CH₂OH) provides greater conformational flexibility compared to the fixed hydroxyl (-OH) in 6-hydroxy derivatives, impacting solubility and reactivity .
- Oxo vs. Hydroxyimino: The 5-oxo analog (C₁₁H₁₇NO₃) is more electrophilic due to the ketone, whereas the hydroxyimino derivative (C₁₁H₁₈N₂O₃) exhibits tautomerism and is used in chelation .
Biological Activity
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 2920206-49-9, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 225.28 g/mol. The structure consists of a bicyclic azabicyclo framework, which is known for its stability and ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| CAS Number | 2920206-49-9 |
Biological Activity
1. Enzyme Inhibition
Research indicates that compounds in the azabicyclo family exhibit enzyme inhibitory properties, particularly against lipases and proteases. For instance, studies have shown that tert-butyl derivatives can act as effective inhibitors in enzymatic reactions, potentially leading to applications in drug design aimed at metabolic disorders or obesity management .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity in various assays. A study highlighted its effectiveness against certain bacterial strains, suggesting potential as an antibacterial agent . This is particularly relevant in the context of increasing antibiotic resistance.
3. Antitumor Activity
Emerging data suggest that azabicyclo compounds may possess antitumor properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
Case Study 1: Lipase Inhibition
A study focused on the lipase-catalyzed resolution of N-hydroxymethyl vince lactam using this compound showed promising results in achieving high enantiomeric purity through selective inhibition of lipase activity . The findings underscore the potential of this compound in developing more efficient biocatalysts for pharmaceutical applications.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various azabicyclo derivatives, this compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential as a lead compound for new antibiotic formulations .
Research Findings
Recent research has focused on synthesizing and characterizing this compound to explore its biological activities:
- Synthesis Methods : Various synthetic routes have been developed to create this compound efficiently, including approaches involving Diels-Alder reactions and subsequent hydrolytic cleavage processes .
- Biological Assays : Biological assays have confirmed its inhibitory effects on specific enzymes and its ability to disrupt bacterial cell membranes, contributing to its antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : A common approach involves the coupling of bicyclic amines with functionalized reagents. For example:
- Step 1 : React a bicyclic amine (e.g., tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate) with isothiocyanato reagents in chloroform (CHCl₃) at room temperature, followed by column chromatography (SiO₂, hexane:EtOAc) to achieve ~80% yield .
- Step 2 : Alternative protocols using DCC (dicyclohexylcarbodiimide) and CS₂ in Et₂O at -10°C yield 82% after purification .
- Critical Factors : Solvent choice (CHCl₃ vs. Et₂O) and temperature (-10°C vs. ambient) significantly impact reaction kinetics and side-product formation.
Q. How can researchers verify the stereochemical integrity of this bicyclic compound during synthesis?
- Analytical Approach : Use ¹H/¹³C NMR to confirm stereochemistry. For example:
- Key Peaks : In tert-butyl derivatives, diagnostic signals include δ ~1.45 ppm (t-Bu protons) and δ ~4.20–4.02 ppm (bridging protons of the bicyclic scaffold) .
- Rotamer Analysis : Mixtures of rotamers may appear as split peaks in NMR, requiring low-temperature or advanced techniques (e.g., NOESY) to resolve .
Q. What purification strategies are most effective for isolating tert-butyl derivatives of 2-azabicyclo[2.2.1]heptane?
- Chromatography : SiO₂ column chromatography with gradients of hexane:EtOAc (e.g., 90:10 to 83:17) effectively separates impurities .
- Recrystallization : Use hexane/Et₂O mixtures to remove triphenylphosphine oxide byproducts in azide reduction reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for similar bicyclic amine syntheses?
- Case Study : A synthesis using CHCl₃ achieved 80% yield , while a DCC/CS₂ method yielded 82% .
- Root Cause Analysis :
- Solvent Effects : CHCl₃ may stabilize intermediates better than Et₂O.
- Catalyst Efficiency : DCC enhances coupling efficiency but requires rigorous moisture control.
- Recommendation : Optimize solvent polarity and catalyst loading via DOE (Design of Experiments).
Q. What mechanistic insights explain the regioselectivity observed in functionalizing the hydroxymethyl group of this compound?
- Hypothesis : Steric hindrance from the bicyclic scaffold directs reactivity. For example:
- Hydroxymethyl Activation : Converting the -CH₂OH group to -CH₂NCS (isothiocyanate) proceeds via nucleophilic attack at the less hindered position .
- Experimental Validation : Use DFT calculations to model transition states or isotopic labeling (e.g., ¹⁸O) to track oxygen migration during reactions.
Q. How can this compound serve as a precursor for spirocyclic or fused-ring systems in medicinal chemistry?
- Application Example :
- Spirocyclic Synthesis : React with benzyl halides or boronic esters to form fused heterocycles (e.g., benzimidazole derivatives) .
- Key Reaction : Suzuki-Miyaura coupling with 6-bromo-1H-benzimidazole yields tert-butyl 3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, a potential kinase inhibitor precursor .
Methodological Challenges and Solutions
Q. What are the limitations of current spectroscopic techniques in characterizing this compound’s derivatives?
- Challenge : Overlapping NMR signals due to rigid bicyclic structures.
- Solution :
- Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and bridgehead protons .
- Employ X-ray crystallography for unambiguous stereochemical confirmation (e.g., tert-butyl 5-amino derivatives) .
Q. How can researchers mitigate hazards associated with handling intermediates like azides or isothiocyanates?
- Safety Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
